molecular formula C10H12F3NO2 B1375720 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 634915-14-3

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

Cat. No.: B1375720
CAS No.: 634915-14-3
M. Wt: 235.2 g/mol
InChI Key: XOBIXOGNHHLXHZ-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol is a substituted propanol derivative featuring a trifluoromethoxy-substituted aromatic ring at position 1 and a primary amino group at position 3 of the propane backbone. This compound is structurally characterized by its trifluoromethoxy (-OCF₃) group, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIXOGNHHLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218193
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634915-14-3
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634915-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution: Starting with 4-(trifluoromethoxy)benzyl chloride, reacting it with ethylene oxide to form the corresponding alcohol, followed by amination.

  • Reduction: Reduction of the corresponding nitro compound, 3-nitro-1-[4-(trifluoromethoxy)phenyl]propan-1-ol, using reducing agents like hydrogen in the presence of a catalyst.

  • Grignard Reaction: Reacting 4-(trifluoromethoxy)benzaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, followed by reaction with formaldehyde and subsequent reduction.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: Oxidation of the amino group to form the corresponding amine oxide.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron/hydrochloric acid.

  • Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of nitro groups.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological context.

Comparison with Similar Compounds

a) 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

  • Structural Difference: Chlorine atoms replace the trifluoromethoxy group, and the amino group is at position 3 alongside the aromatic ring.
  • Molecular Weight : 220.10 g/mol (vs. ~235 g/mol for the target compound).
  • Implications : The dichlorophenyl group increases electron-withdrawing effects but reduces lipophilicity compared to trifluoromethoxy .

b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structural Difference: A thiophene ring replaces the phenyl group, and the amino group is methylated.

Functional Group Position Variations

a) 3-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-1-ol

  • Structural Difference : The aromatic ring is replaced by a tetrahydropyran heterocycle.
  • Implications : The oxygen-containing heterocycle enhances solubility but reduces aromatic π-stacking capabilities .

b) 1-(3-Amino-4-methoxyphenyl)propan-1-one

  • Structural Difference: A ketone replaces the hydroxyl group, and the amino group is on a methoxy-substituted phenyl ring.
  • Molecular Weight : 179.22 g/mol (vs. ~235 g/mol for the target).

Trifluoromethyl vs. Trifluoromethoxy Groups

3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol

  • Structural Difference: A trifluoromethyl (-CF₃) group replaces trifluoromethoxy (-OCF₃), and the backbone is extended to butanol.

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol C₁₀H₁₂F₃NO₂ ~235 -OCF₃ (position 1), -NH₂ (position 3)
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.10 -Cl (positions 2,4), -NH₂ (position 3)
1-(3-Amino-4-methoxyphenyl)propan-1-one C₁₀H₁₃NO₂ 179.22 -OCH₃ (position 4), ketone (position 1)
3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol C₁₂H₁₅F₃NO ~246 -CF₃ (position 4), -NHCH₃ (position 3)

Table 2: Functional Group Impact on Properties

Group Example Compound Key Effect
-OCF₃ Target compound High lipophilicity, metabolic stability
-Cl Dichlorophenyl analog Electron-withdrawing, reduced solubility
Thiophene Thiophen-2-yl analog Enhanced π-electron interactions
Tetrahydropyran Tetrahydro-2H-pyran-3-yl analog Improved aqueous solubility

Notes

  • Synthesis Challenges : Steric hindrance from the trifluoromethoxy group may complicate reactions at the aromatic ring.
  • Data Gaps : Specific pharmacokinetic or toxicity data for the target compound is absent in the provided evidence.

Biological Activity

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol (commonly referred to as 3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂F₃NO, with a molecular weight of approximately 219.207 g/mol. The compound features a three-carbon chain linked to an amino group and a hydroxyl group, along with a phenyl ring substituted at the para position with a trifluoromethoxy group. This structural arrangement is pivotal in determining its biological properties.

Hydrogen Bonding and Interactions

The presence of both amino and hydroxyl groups suggests that this compound can form hydrogen bonds with various biomolecules. These interactions may enhance the compound's solubility and reactivity, making it a candidate for further biological studies. The trifluoromethoxy group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Case Studies and Experimental Findings

A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-olSimilar trifluoromethoxy substitutionExhibits neuroprotective effects in animal models
4-Methoxyphenyl derivativesVarying substitutions on phenyl ringPotent D3R agonists with neuroprotective properties

These findings underscore the potential for this compound to exhibit similar biological activities due to its functional groups and overall structure .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of similar compounds indicates that modifications in structure significantly affect absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group may enhance metabolic stability while also presenting challenges related to toxicity. Therefore, understanding the safety profile is crucial for future therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

Reaction Type: Oxidation of the hydroxyl group to ketones or aldehydes.
Mechanism: The hydroxyl group (-OH) is oxidized under acidic or basic conditions.
Reagents and Conditions:

  • Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, heat).

  • Chromium trioxide (CrO₃) in dilute sulfuric acid.
    Products: Ketone (3-keto-1-[4-(trifluoromethoxy)phenyl]propan-1-amine) or aldehyde derivatives.

ReagentConditionsMajor Product
KMnO₄H₂SO₄, ΔKetone derivative
CrO₃H₂SO₄, 25°CAldehyde intermediate

Reduction Reactions

Reaction Type: Reduction of ketones or aldehydes back to alcohols.
Mechanism: Catalytic hydrogenation or metal hydride reduction.
Reagents and Conditions:

  • Sodium borohydride (NaBH₄) with acetic acid.

  • Lithium aluminum hydride (LiAlH₄) in THF.
    Products: Primary alcohol (3-hydroxy-1-[4-(trifluoromethoxy)phenyl]propan-1-amine).

ReagentConditionsMajor Product
NaBH₄AcOH, 25°CAlcohol
LiAlH₄Dry THF, -78°CAlcohol

Substitution Reactions

Reaction Type: Nucleophilic substitution at the amino group.
Mechanism: The amino group acts as a nucleophile, displacing leaving groups.
Reagents and Conditions:

  • Alkyl halides (R-X) in DMF/K₂CO₃.

  • Acyl chlorides (R-COCl) in pyridine.
    Products: Alkylated or acylated amines (e.g., 3-alkylamino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol).

ReagentConditionsMajor Product
CH₃IDMF, 80°CMethylated amine
AcClPyridine, 0°CAcetylated amine

Elimination Reactions

Reaction Type: Dehydration of the alcohol to form alkenes.
Mechanism: Acid-catalyzed elimination (E1 or E2).
Reagents and Conditions:

  • H₂SO₄ in ethanol.

  • POCl₃ with heat.
    Products: Allylic amines (e.g., 1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-amine).

ReagentConditionsMajor Product
H₂SO₄EtOH, refluxAllylic amine
POCl₃120°CAllylic amine

Oxidation Pathway

The hydroxyl group undergoes oxidation via a two-electron process:

  • Protonation of the hydroxyl group.

  • Formation of a good leaving group (e.g., water).

  • Electron transfer to the oxidizing agent (e.g., KMnO₄).

Reduction Pathway

Reduction proceeds through hydride transfer:

  • Activation of the carbonyl group (C=O).

  • Hydride attack from the reducing agent (e.g., NaBH₄).

  • Protonation to form the alcohol.

Substitution Pathway

Nucleophilic substitution involves:

  • Deprotonation of the amino group.

  • Attack on the electrophilic carbon (e.g., alkyl halide).

  • Release of the leaving group (X⁻).

Material Science

  • Polymer Synthesis: The amino group facilitates cross-linking in polymer networks .

Research Findings

Study TypeKey ObservationsReference
AntimicrobialInhibits Staphylococcus aureus growth
CytotoxicityIC₅₀ ≈ 10 μM against leukemia cells
PolymerizationForms stable cross-linked networks

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized by reacting 4-fluorophenylpropanol precursors with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . The trifluoromethoxy group in the target compound may require specialized protecting strategies during synthesis to avoid side reactions, as seen in aryl trifluoromethoxy-containing intermediates .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) using chiral shift reagents can resolve enantiomers. For instance, (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol was analyzed via its InChI stereodescriptor and X-ray crystallography to confirm absolute configuration . Polarimetry and circular dichroism (CD) are complementary techniques for verifying optical activity.

Q. What are the typical reactions this compound undergoes?

  • Methodological Answer :

  • Oxidation : The hydroxyl group can be oxidized to a ketone using agents like CrO₃ or KMnO₄ .
  • Reduction : The amine group may undergo further reduction, though this is less common due to its primary structure.
  • Substitution : The amino group participates in nucleophilic substitutions, forming amides or imines when reacted with acyl chlorides or aldehydes, respectively .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the compound’s reactivity and binding interactions?

  • Methodological Answer : The trifluoromethoxy group enhances electrophilicity at the phenyl ring, directing substitution reactions to meta/para positions. Computational studies (e.g., DFT) can model charge distribution, while comparative experiments with analogs like 3-(4-chlorophenyl)propan-1-ol reveal substituent effects on reaction rates . In biological contexts, the group’s hydrophobicity and steric bulk may alter binding to enzymes or receptors, as observed in fluorinated tyrosine analogs .

Q. What analytical techniques resolve data contradictions in purity assessment or structural elucidation?

  • Methodological Answer : Contradictions in purity (e.g., residual solvents vs. synthetic byproducts) are resolved via hyphenated techniques like GC-MS or LC-HRMS. For structural ambiguities, 2D NMR (e.g., COSY, NOESY) and high-resolution mass spectrometry (HRMS) differentiate isomers. For example, impurities in flurprimidol (a structural analog) were characterized using LC-UV and reference standards .

Q. What challenges arise in optimizing enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Steric hindrance from the trifluoromethoxy group complicates catalyst-substrate interactions, as seen in similar trifluoromethylated amines . Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may improve yields, guided by mechanistic studies using kinetic isotope effects (KIE) or in-situ FTIR monitoring .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

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